Molecular Weight and cLogP Differentiation: Implications for Membrane Permeability vs. Simpler Tribromopyrazoles
The target compound (MW 416.94 g/mol, cLogP ≈ 3.8, predicted in silico) is significantly larger and more lipophilic than the simplest congener 3,4,5-tribromopyrazole (MW 304.77 g/mol, cLogP ≈ 2.1 predicted in silico) and 1-allyl-3,4,5-tribromopyrazole (MW 344.83 g/mol, cLogP ≈ 3.0 predicted in silico). The higher molecular weight and cLogP arise from the N,N-dimethylethanimidamide side chain, which increases the compound's predicted passive membrane permeability (QSPR model) while maintaining a basic center (pKa ~9.6 for the amidine) [1]. Computationally derived parameters indicate that the target compound sits near the upper limit of rule-of-five chemical space, whereas the simpler analogs are comfortably within it; this can be advantageous for projects targeting intracellular protein-protein interactions that demand larger, more lipophilic scaffolds [2].
| Evidence Dimension | Molecular weight and calculated logP (cLogP) as determinants of membrane permeability and drug-likeness |
|---|---|
| Target Compound Data | MW 416.94 g/mol; cLogP ≈ 3.8 (predicted) |
| Comparator Or Baseline | 3,4,5-Tribromopyrazole (CAS 17635-44-8): MW 304.77 g/mol, cLogP ≈ 2.1 (predicted); 1-Allyl-3,4,5-tribromopyrazole (CAS 13369-77-2): MW 344.83 g/mol, cLogP ≈ 3.0 (predicted) |
| Quantified Difference | ΔMW: +112.17 vs. 3,4,5-tribromopyrazole; ΔcLogP: +1.7 log units vs. 3,4,5-tribromopyrazole; +0.8 log units vs. 1-allyl-3,4,5-tribromopyrazole |
| Conditions | In silico predictions performed using standard QSPR models (ALOGPS 2.1); no experimental logP data available for target compound [1][2] |
Why This Matters
The higher cLogP and larger molecular weight make this compound a more suitable starting point for lead optimization campaigns targeting intracellular or CNS-penetrant candidates, where increased lipophilicity is often correlated with passive membrane permeability.
- [1] ALOGPS 2.1, Virtual Computational Chemistry Laboratory. Predicted logP and aqueous solubility for CAS 219928-49-1 and comparator compounds. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
